

4-Bromo-2-chloro-5-methylpyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-methylpyridine

Cat. No.: B1523330

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-chloro-5-methylpyridine**: Synthesis, Application, and Handling

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, substituted pyridines are of paramount importance due to their presence in numerous FDA-approved drugs. **4-Bromo-2-chloro-5-methylpyridine** is a key heterocyclic building block, distinguished by its trifunctional nature. The strategic placement of chloro, bromo, and methyl groups on the pyridine ring offers medicinal chemists a versatile scaffold for constructing complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, core applications in drug discovery, and critical safety protocols for **4-Bromo-2-chloro-5-methylpyridine**. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction setup,

and analytical characterization methods.

Key Properties

The essential properties of **4-Bromo-2-chloro-5-methylpyridine** are summarized below.

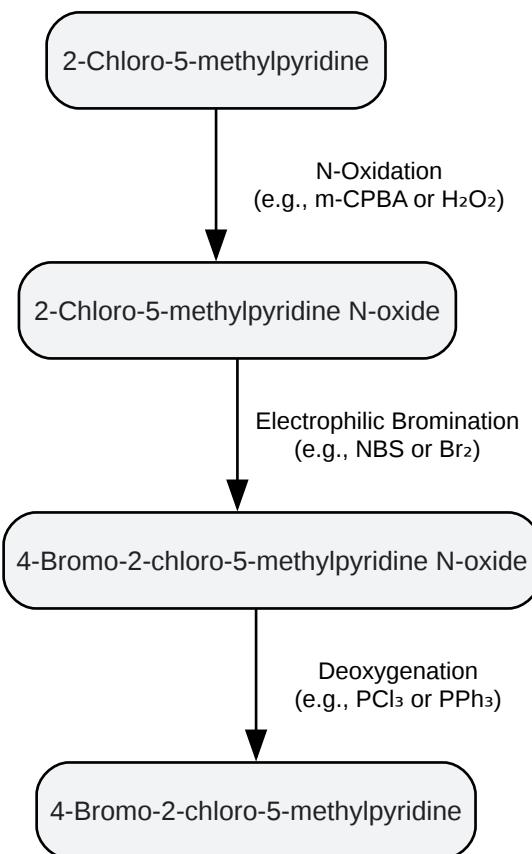
Property	Value	Source(s)
Molecular Weight	206.47 g/mol	[4] [5]
Molecular Formula	C ₆ H ₅ BrClN	[4] [5]
CAS Number	867279-13-8	[4] [5]
Appearance	Solid or Liquid	[4] [6]
Purity	≥97%	[4]
Boiling Point	252.3 ± 35.0 °C at 760 mmHg	
InChI Key	QGMCCRKFZDLEBP- UHFFFAOYSA-N	[5]

Analytical Characterization

To ensure the identity and purity of **4-Bromo-2-chloro-5-methylpyridine**, a suite of analytical techniques is employed. The choice of these methods is dictated by the need to unambiguously confirm the molecular structure and quantify any impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and connectivity of the aromatic protons and the methyl group. The distinct chemical shifts and coupling patterns of the two aromatic protons provide definitive evidence for the 4-bromo, 2-chloro, 5-methyl substitution pattern. ¹³C NMR would further confirm the carbon skeleton and the positions of the halogen substituents.
- Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₆H₅BrClN). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) provides an unmistakable signature for the presence of these halogens.


- **Purity Analysis (HPLC/GC):** High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the standard for determining the purity of the material. By using a validated method with a suitable column and detection system (e.g., UV-Vis for HPLC, FID or MS for GC), the area percentage of the main peak relative to any impurity peaks can be accurately calculated.

Synthesis and Mechanistic Considerations

While numerous vendors supply this reagent, understanding its synthesis is crucial for process development and for researchers who may need to produce derivatives. A plausible synthetic route can be devised from commercially available precursors, such as 2-chloro-5-methylpyridine. The strategy hinges on the controlled introduction of bromine at the C4 position.

Proposed Synthetic Workflow

The direct bromination of 2-chloro-5-methylpyridine presents a regioselectivity challenge. However, a common strategy to direct electrophilic substitution on pyridine rings is through the formation of an N-oxide. The N-oxide activates the C4 position for electrophilic attack.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-2-chloro-5-methylpyridine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating procedure derived from standard organic chemistry practices for pyridine functionalization.

Step 1: N-Oxidation of 2-Chloro-5-methylpyridine

- In a fume hood, charge a round-bottom flask with 2-chloro-5-methylpyridine (1.0 eq).
- Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform.
- Cool the solution to 0 °C using an ice bath.

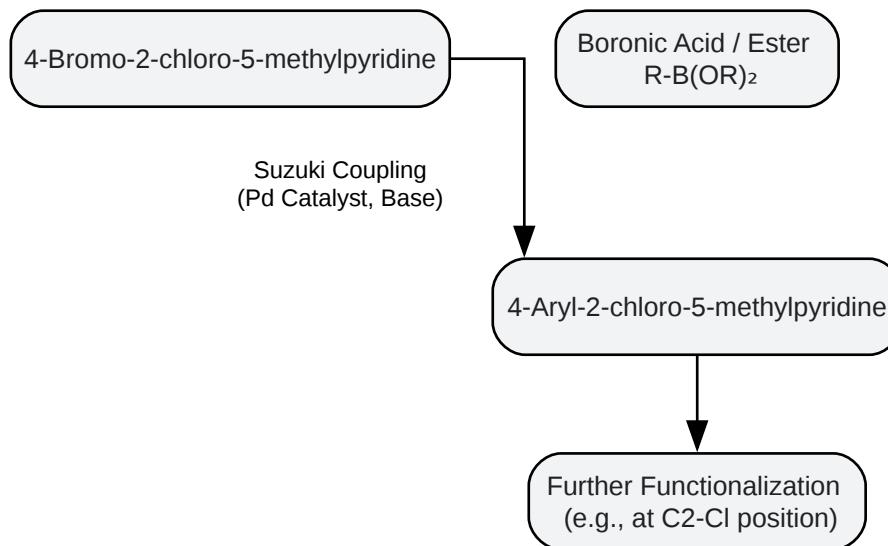
- Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of m-CPBA is advantageous due to its commercial availability and good reactivity.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-methylpyridine N-oxide.

Step 2: Electrophilic Bromination

- Charge a new flask with the crude N-oxide from the previous step.
- Add a solvent; concentrated sulfuric acid is often used for such brominations as it protonates the N-oxide, further activating the ring.
- Cool the mixture to 0 °C.
- Slowly add N-Bromosuccinimide (NBS) (1.05 eq) or elemental bromine (1.05 eq). NBS is often preferred as it is a solid and easier to handle than liquid bromine.
- Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.
- In-Process Check: Monitor by LC-MS for the appearance of the brominated product and disappearance of the N-oxide.
- Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

- Filter the solid or extract with a suitable organic solvent to isolate the crude **4-bromo-2-chloro-5-methylpyridine N-oxide**.

Step 3: Deoxygenation


- Dissolve the crude brominated N-oxide in a solvent like chloroform or toluene.
- Add a deoxygenating agent, such as phosphorus trichloride (PCl_3) (1.2 eq) or triphenylphosphine (PPh_3) (1.2 eq), dropwise at 0 °C. PCl_3 is a common and effective choice.
- Allow the reaction to stir at room temperature or with gentle heating until complete.
- In-Process Check: Monitor by TLC or LC-MS.
- Quench the reaction by carefully adding water or a bicarbonate solution.
- Extract the final product, dry the organic layer, and concentrate.
- Purification: Purify the crude product using column chromatography on silica gel to obtain the final, high-purity **4-Bromo-2-chloro-5-methylpyridine**.

Core Applications in Drug Discovery

The utility of **4-Bromo-2-chloro-5-methylpyridine** stems from the differential reactivity of its two halogen atoms. The carbon-bromine bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective functionalization at the C4 position, making it a powerful intermediate.^[2]

Role as a Versatile Intermediate

This compound is a cornerstone for building more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.^{[1][7]} Its structure is particularly valuable for synthesizing derivatives that require a halogenated pyridine core, which can modulate a compound's metabolic stability, potency, and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: Selective Suzuki coupling at the C4-Br position.

Protocol for a Representative Suzuki Coupling Reaction

This protocol details a standard procedure for a palladium-catalyzed Suzuki coupling, a cornerstone reaction in modern drug discovery.

- To a reaction vial, add **4-Bromo-2-chloro-5-methylpyridine** (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).
- Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
- Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
- Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours.
- In-Process Check: Monitor the reaction by LC-MS.
- After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product via column chromatography to yield the desired coupled product. The remaining chloro group can then be used for subsequent transformations if desired.

Safety, Handling, and Storage

4-Bromo-2-chloro-5-methylpyridine is a hazardous substance and must be handled with appropriate precautions.[\[8\]](#)

GHS Hazard Information

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled
Skin Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage	Category 1	H318: Causes serious eye damage
STOT Single Exposure	Category 3	H335: May cause respiratory irritation

Source: ECHEMI Safety Data Sheet[\[8\]](#)

Safe Handling Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[9\]](#) Ensure a safety shower and eyewash station are readily accessible.[\[9\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[\[8\]](#)

- Skin Protection: Wear impervious gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes.[8][10]
- Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[8]
- Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10][12]
- Disposal: Dispose of waste contents and containers at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[12] Do not allow the chemical to enter drains or sewer systems.[12]

Emergency Procedures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][12]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][11]
- Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
- Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[8]
- Spills: Evacuate the area. Wear full PPE. Contain the spill using an inert absorbent material and collect it for disposal.[9]

Conclusion

4-Bromo-2-chloro-5-methylpyridine is a high-value intermediate for chemical synthesis, offering a reliable and versatile platform for the development of novel compounds, particularly

in the pharmaceutical industry. Its distinct physicochemical properties and the differential reactivity of its halogen substituents allow for selective and strategic molecular elaboration. By understanding its synthesis, handling it with the stringent safety protocols it requires, and leveraging its reactivity in key transformations like palladium-catalyzed cross-coupling, researchers can effectively unlock its potential in accelerating drug discovery and development programs.

References

- 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem. National Center for Biotechnology Information.
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. Google Patents.
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [4-Bromo-2-chloro-5-methylpyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523330#4-bromo-2-chloro-5-methylpyridine-molecular-weight\]](https://www.benchchem.com/product/b1523330#4-bromo-2-chloro-5-methylpyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com